N-(5-bromopyridin-2-yl)-2-iodobenzamide
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Overview
Description
N-(5-BROMO-2-PYRIDYL)-2-IODOBENZAMIDE is a chemical compound that features both bromine and iodine atoms attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-2-PYRIDYL)-2-IODOBENZAMIDE typically involves the reaction of 5-bromo-2-pyridine with 2-iodobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is often heated to promote the reaction and achieve a higher yield.
Industrial Production Methods
Industrial production of N-(5-BROMO-2-PYRIDYL)-2-IODOBENZAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-BROMO-2-PYRIDYL)-2-IODOBENZAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or iodine atoms.
Scientific Research Applications
N-(5-BROMO-2-PYRIDYL)-2-IODOBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where bromine and iodine-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-BROMO-2-PYRIDYL)-2-IODOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(5-BROMO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE: This compound features a similar pyridyl group but with different substituents, leading to distinct chemical properties and applications.
5-BROMO-2,2’-BIPYRIDINE: Another compound with a bromopyridyl structure, used in coordination chemistry and as a ligand in various reactions.
Uniqueness
N-(5-BROMO-2-PYRIDYL)-2-IODOBENZAMIDE is unique due to the presence of both bromine and iodine atoms, which confer specific reactivity and potential biological activity. This dual halogenation is less common and provides opportunities for unique interactions and applications in research and industry.
Properties
Molecular Formula |
C12H8BrIN2O |
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Molecular Weight |
403.01 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-iodobenzamide |
InChI |
InChI=1S/C12H8BrIN2O/c13-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)14/h1-7H,(H,15,16,17) |
InChI Key |
HWENOHXSBAXPHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Br)I |
Origin of Product |
United States |
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